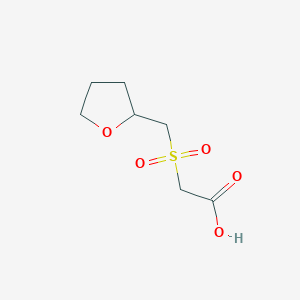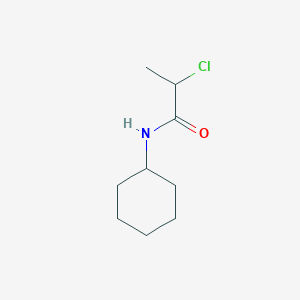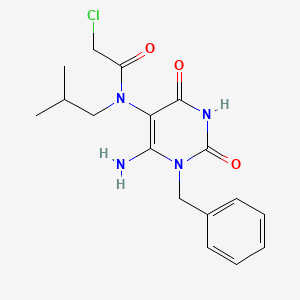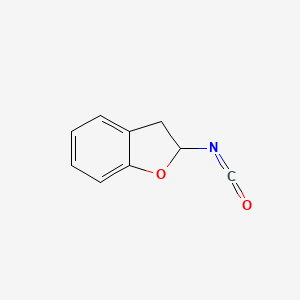
2-(oxolan-2-ylmethanesulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxolan-2-ylmethanesulfonyl)acetic acid is a sulfonic acid compound containing a four-membered oxolane ring. It has a molecular weight of 208.24 and its IUPAC name is [(tetrahydro-2-furanylmethyl)sulfonyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 208.24 .Applications De Recherche Scientifique
Acetic Acid Bacteria in Fermented Beverages and Biotechnological Applications
Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages, such as kombucha, through oxidative fermentation. This process transforms ethanol into acetic acid, highlighting the importance of acetic acid and its derivatives in the food and beverage industry. Additionally, certain strains like Gluconobacter oxydans are utilized in vitamin C production, showcasing the biotechnological applications of acetic acid-related metabolism (Lynch et al., 2019).
Organic Corrosion Inhibitors in Industrial Cleaning
In the realm of industrial cleaning and maintenance, acetic acid serves as an aggressive solution for cleaning purposes. The presence of organic inhibitors, including derivatives of acetic acid, plays a significant role in preventing metallic dissolution in acidic media. These findings underline the critical function of acetic acid and its derivatives in corrosion inhibition, an essential aspect of prolonging the lifespan of industrial machinery and infrastructure (Goyal et al., 2018).
Sulfonamides and Drug Development
The sulfonamide group, a key structural component in various clinically used drugs, exemplifies the chemical versatility and applicability of sulfonated compounds. Sulfonamides have been pivotal in developing diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. This broad range of applications in drug development and therapeutics points to the potential of 2-(oxolan-2-ylmethanesulfonyl)acetic acid in contributing to new pharmaceuticals and medical treatments (Carta et al., 2012).
Environmental and Industrial Applications
Acetic acid's ability to participate in various environmental and industrial processes, such as wastewater treatment and microbial degradation, further illustrates the extensive utility of its derivatives. For instance, peracetic acid is utilized for wastewater disinfection, offering an effective and eco-friendly alternative to traditional disinfectants. The decomposition products of acetic acid, including its derivatives, emphasize the potential for environmental applications, such as pollution control and resource recovery (Kitis, 2004).
Safety and Hazards
The safety information for 2-(oxolan-2-ylmethanesulfonyl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylsulfonyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPLXMXPITWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)


![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)

![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)


![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)